
5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline
Descripción general
Descripción
“5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline” is a compound that has been used in the synthesis of novel 1,2,4-triazole derivatives . It has a molecular weight of 239.07 and a molecular formula of C8H7BrN4 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline”, involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The phenacyl chloride derivatives were prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride using aluminum trichloride (AlCl3) as a strong Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of “5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline” was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of the compound were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
The compound is part of a series of 1,2,4-triazole derivatives that have been synthesized and evaluated for their anticancer activity . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .Aplicaciones Científicas De Investigación
Molecular Binding Studies
- A study demonstrated the potential of triazole analogs, including those structurally similar to 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline, as microtubule-binding agents. These compounds showed notable cytotoxicity and tubulin inhibition, highlighting their significance in molecular biology and pharmacology research (Odlo et al., 2010).
Structural Analysis and Synthesis
- Research on the structural analysis of triazole derivatives, including methods for their synthesis, offers insights into the properties and potential applications of compounds like 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline. This includes studies on their crystal structures and intermolecular interactions (Jiang et al., 2014).
Synthesis of Biheterocycles
- A study used a precursor structurally related to 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline for synthesizing biheterocyclic compounds, demonstrating the compound's role in the development of new chemical entities (Aquino et al., 2017).
Investigation of Electron-Releasing Properties
- The electron-releasing properties of similar compounds were investigated, which is crucial in understanding the chemical behavior of triazole derivatives in various reactions (Barlin, 1967).
Antibacterial Activity Studies
- Research on triazole derivatives, akin to 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline, has explored their antibacterial properties, which could be significant in developing new antimicrobial agents (Hui et al., 2010).
Molecular Structure Investigations
- Investigations into the molecular structure of triazine derivatives, which are chemically related to 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline, have provided valuable insights into their chemical behavior and potential applications (Shawish et al., 2021).
Propiedades
IUPAC Name |
5-bromo-2-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQQSWQTOIUXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



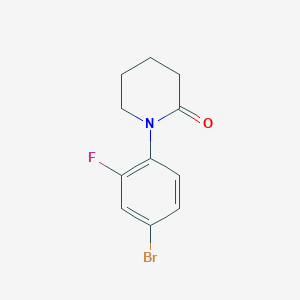
![2-[Methyl(sulfamoyl)amino]acetic acid](/img/structure/B3199144.png)
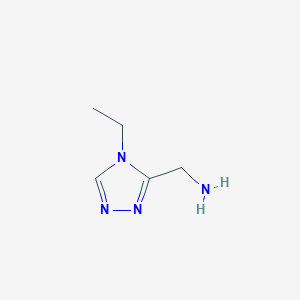
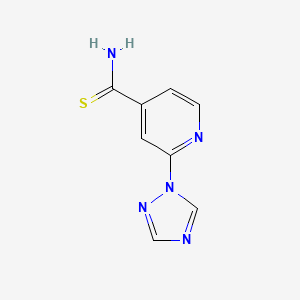
![2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B3199155.png)
![3-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B3199157.png)
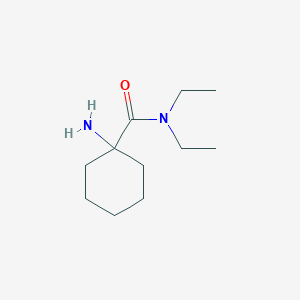

![N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3199169.png)
![1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B3199178.png)
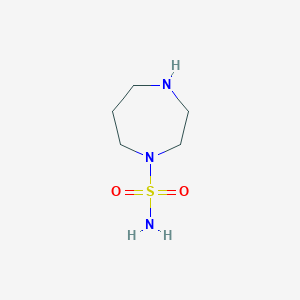

![N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline](/img/structure/B3199223.png)
amine](/img/structure/B3199230.png)